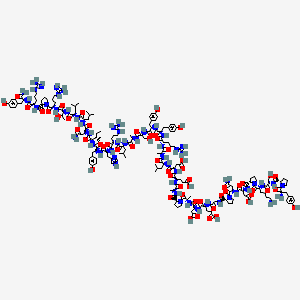
2-Chloro-4-(3-methylthiophenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzoic acid derivatives involves straightforward chemical pathways, including halogenation and reaction with alcohols to yield specific structures. For example, derivatives obtained from methyl 3-hydroxythiophene-2-carboxylate by halogenation have been studied, showcasing methods that could be relevant for synthesizing 2-Chloro-4-(3-methylthiophenyl)benzoic acid (Corral & Lissavetzky, 1984).
Molecular Structure Analysis
Structural determination through techniques such as powder X-ray diffraction (PXRD) and Hirshfeld surface analysis provides insights into the molecular geometry and intermolecular interactions of compounds similar to 2-Chloro-4-(3-methylthiophenyl)benzoic acid. For instance, studies on 2-(methylthio)benzoic acid derivatives reveal intricate details about their crystal systems, hydrogen bonding, and molecular orbitals, which are essential for understanding the structural characteristics of the subject compound (Chatterjee, 2023).
Chemical Reactions and Properties
The chemical reactivity of 2-Chloro-4-(3-methylthiophenyl)benzoic acid can be inferred from studies on similar molecules, which undergo a variety of reactions including nucleophilic addition and halogenation. Such reactions are critical for further functionalization and application of the compound in different chemical contexts (Pouzet et al., 1998).
Physical Properties Analysis
Analyzing the physical properties of related compounds provides insights into solubility, melting points, and other relevant parameters. For example, the solubility and melting points can significantly influence the compound's applications in material science and organic chemistry. Studies on similar benzoic acid derivatives help in estimating these properties for 2-Chloro-4-(3-methylthiophenyl)benzoic acid.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for understanding the compound's behavior in different environments. Investigations into the reactivity of related benzoic acid derivatives with sulfur- and oxygen-containing nucleophiles offer valuable information on potential chemical properties of 2-Chloro-4-(3-methylthiophenyl)benzoic acid, facilitating its application in synthesis and modification reactions (Shajari et al., 2015).
Aplicaciones Científicas De Investigación
Detoxification and Physiological Neutralization
- Detoxification Role : A study on wheat coleoptiles showed that certain chlorophenyl propionates, which are structurally related to 2-Chloro-4-(3-methylthiophenyl)benzoic acid, are quickly hydrolyzed and then undergo further degradation or conjugation with cysteine in vivo. This indicates a potential role in physiological detoxification processes (Collet & Pont, 1978).
Water Purification
- Application in Water Treatment : Research on TiO2 photocatalysis for water purification included the study of chlorophenols, which are structurally similar to 2-Chloro-4-(3-methylthiophenyl)benzoic acid. This suggests potential applications of related compounds in environmental remediation and water treatment (Matthews, 1990).
Plant Growth Regulation
- Influence on Plant Growth : A study examining various substituted phenoxyacetic and benzoic acids, including chloro- and methyl-substituted variants, found significant physiological activity affecting plant growth. This implies that 2-Chloro-4-(3-methylthiophenyl)benzoic acid could have applications in agriculture as a plant growth regulator (Pybus et al., 1959).
Synthesis of Pharmaceutical Intermediates
- Pharmaceutical Synthesis : The compound has been used in the synthesis of dichloro-9H-thioxanthen-9-ones, indicating its utility as an intermediate in pharmaceutical synthesis (Okabayashi et al., 1991).
Environmental Studies
- Photodecomposition Studies : Studies on the photodecomposition of chlorobenzoic acids, including 2-Chloro-4-(3-methylthiophenyl)benzoic acid, can provide insights into environmental degradation processes and the fate of such compounds in nature (Crosby & Leitis, 1969).
Safety And Hazards
The safety information for “2-Chloro-4-(3-methylthiophenyl)benzoic acid” suggests several precautionary measures. It’s recommended to handle it under inert gas and protect it from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to contact with air or water. It’s also advised to wear protective gloves/clothing/eye protection/face protection when handling this compound .
Propiedades
IUPAC Name |
2-chloro-4-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-18-11-4-2-3-9(7-11)10-5-6-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMNOIXXPJLALF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methylthiophenyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B1148415.png)



